Tasquinimod (ABR-215050; CAS number 254964-60-8; 4-hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[(4-trifluoromethyl)phenyl]1,2-dihydroquinoline-3-carboxamide) is a second-generation, orally active quinoline-3-carboxamide derivative. [ [], [], [], [] ] It falls under the classification of anti-angiogenic and immunomodulatory agents. [ [], [], [], [], [], [], [] ] Tasquinimod's primary role in scientific research is centered around its ability to inhibit tumor growth and metastasis by targeting the tumor microenvironment. [ [], [], [], [], [], [], [], [], [] ]
Tasquinimod is a novel small molecule classified as a quinoline-3-carboxamide derivative, primarily known for its anti-angiogenic properties. It is currently under investigation for its therapeutic potential in various cancers, particularly metastatic prostate cancer. The compound is designed to inhibit tumor growth and metastasis by targeting the tumor microenvironment and modulating immune responses. Tasquinimod has advanced through several clinical trials, demonstrating safety and preliminary efficacy in treating castration-resistant prostate cancer and other malignancies.
Tasquinimod is identified by its chemical name, 2-(1H-indol-3-yl)-N-(4-methylphenyl)-1H-pyrrole-3-carboxamide, with the CAS number 254964-60-8. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities, including anti-cancer effects. The compound's classification as an anti-cancer agent stems from its ability to inhibit angiogenesis—the formation of new blood vessels that tumors require for growth and survival .
The synthesis of tasquinimod involves several steps that typically include the condensation of specific aromatic amines with carboxylic acids or their derivatives. While detailed synthetic routes are proprietary, general methods involve:
Technical details regarding the exact conditions used in the synthesis of tasquinimod remain proprietary but follow standard organic synthesis protocols used in pharmaceutical chemistry.
The molecular structure of tasquinimod can be described as follows:
The structural analysis reveals that tasquinimod's configuration allows it to interact effectively with biological targets involved in tumor progression, particularly through modulation of angiogenic pathways .
Tasquinimod undergoes several chemical reactions relevant to its mechanism of action:
These reactions highlight tasquinimod's multifaceted approach to combating cancer through both direct and indirect mechanisms.
The mechanism of action of tasquinimod is complex and involves multiple pathways:
Tasquinimod exhibits several notable physical and chemical properties:
These properties are crucial for formulating effective drug delivery systems.
Tasquinimod is primarily being studied for its applications in oncology:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6